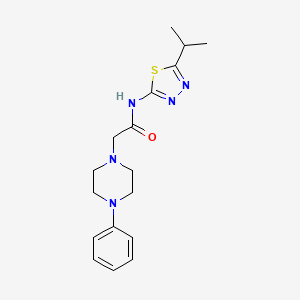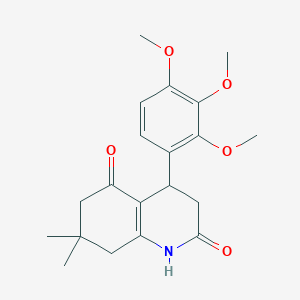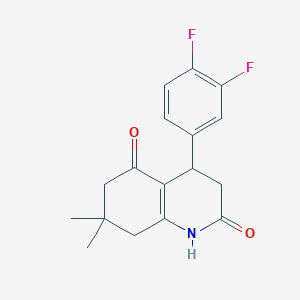![molecular formula C18H27NO B4438206 1-[3-(4-isopropylphenyl)propanoyl]-4-methylpiperidine](/img/structure/B4438206.png)
1-[3-(4-isopropylphenyl)propanoyl]-4-methylpiperidine
描述
1-[3-(4-isopropylphenyl)propanoyl]-4-methylpiperidine, also known as IPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. IPP belongs to the class of piperidine derivatives and has been synthesized using various methods.
作用机制
The mechanism of action of 1-[3-(4-isopropylphenyl)propanoyl]-4-methylpiperidine involves its interaction with various receptors in the brain, including dopamine and serotonin receptors. 1-[3-(4-isopropylphenyl)propanoyl]-4-methylpiperidine has been reported to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. This interaction leads to the modulation of neurotransmitter release in the brain, which is beneficial in the treatment of various neurological disorders.
Biochemical and Physiological Effects
Studies have shown that 1-[3-(4-isopropylphenyl)propanoyl]-4-methylpiperidine exhibits several biochemical and physiological effects, including the inhibition of amyloid-beta peptide aggregation, enhancement of dopamine release, and modulation of dopamine and serotonin receptors. These effects are beneficial in the treatment of various neurological disorders, as mentioned earlier.
实验室实验的优点和局限性
One of the advantages of using 1-[3-(4-isopropylphenyl)propanoyl]-4-methylpiperidine in lab experiments is its high purity and yield, which makes it suitable for various applications. However, one of the limitations of using 1-[3-(4-isopropylphenyl)propanoyl]-4-methylpiperidine is its potential toxicity, which requires careful handling and storage.
未来方向
Several future directions for research on 1-[3-(4-isopropylphenyl)propanoyl]-4-methylpiperidine include the development of new synthetic methods for its production, the investigation of its potential therapeutic applications in other neurological disorders, and the evaluation of its toxicity and safety profile. Furthermore, the development of new analogs of 1-[3-(4-isopropylphenyl)propanoyl]-4-methylpiperidine with improved pharmacological properties is an area of active research.
Conclusion
In conclusion, 1-[3-(4-isopropylphenyl)propanoyl]-4-methylpiperidine is a synthetic compound with potential applications in the field of medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of 1-[3-(4-isopropylphenyl)propanoyl]-4-methylpiperidine and its analogs.
科学研究应用
1-[3-(4-isopropylphenyl)propanoyl]-4-methylpiperidine has been extensively studied for its potential therapeutic applications, particularly in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies have shown that 1-[3-(4-isopropylphenyl)propanoyl]-4-methylpiperidine exhibits neuroprotective properties by inhibiting the aggregation of amyloid-beta peptide, which is a hallmark of Alzheimer's disease. 1-[3-(4-isopropylphenyl)propanoyl]-4-methylpiperidine has also been found to enhance the release of dopamine in the brain, which is beneficial in the treatment of Parkinson's disease. In addition, 1-[3-(4-isopropylphenyl)propanoyl]-4-methylpiperidine has been reported to exhibit antipsychotic activity by modulating the activity of dopamine and serotonin receptors in the brain.
属性
IUPAC Name |
1-(4-methylpiperidin-1-yl)-3-(4-propan-2-ylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO/c1-14(2)17-7-4-16(5-8-17)6-9-18(20)19-12-10-15(3)11-13-19/h4-5,7-8,14-15H,6,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMCBJRRSIJWPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCC2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-chloro-2-methylphenyl)-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4438136.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4438141.png)
![N-(3-methoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4438142.png)
![1,6,7-trimethyl-8-[2-(3-methyl-1-piperidinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4438144.png)


![4-[(allylamino)sulfonyl]-N-4-pyridinylbenzamide](/img/structure/B4438163.png)
![N-(2-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4438168.png)
![N-(4-chloro-2-fluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4438179.png)
![2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclopentylacetamide](/img/structure/B4438181.png)



![methyl 4-({[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4438218.png)